4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile is an intriguing compound that has gained attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridine-3-carbonitrile core with a substituted pyrrolidin-1-yl moiety and a hydroxymethyl group, making it a unique molecular entity with significant functional diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions. One common route involves the coupling of a pyridine-3-carbonitrile derivative with a chiral pyrrolidine moiety bearing the necessary substituents. Key steps may include:
Formation of the pyrrolidine ring through cyclization reactions.
Introduction of the hydroxymethyl group via selective reduction or addition reactions.
Attachment of the 1-methylpyrazol-4-yl group through nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for efficiency, yield, and cost-effectiveness. This often involves:
Streamlining the reaction steps to minimize purification and isolation processes.
Employing catalysts and reagents that enhance reaction rates and selectivity.
Implementing scalable reaction conditions such as continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: : Reduction of the nitrile group to an amine can be achieved under suitable conditions.
Substitution: : The pyrazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reactions typically involve reagents such as:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum oxide for hydrogenation.
Major Products Formed
The major products from these reactions include:
Pyridine-3-carboxylic acid derivatives.
Pyrazole-substituted pyrrolidines with varied functional groups.
Nitrile-reduced amine derivatives.
Scientific Research Applications
4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Explored as a potential bioactive compound with various effects on biological systems.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in material science for developing novel materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins to modulate their activity.
Pathways Involved: : The compound could influence signaling pathways, gene expression, or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile is unique due to:
Structural Features: : The combination of a pyridine-3-carbonitrile core with a chiral pyrrolidine and a pyrazole moiety.
Functional Diversity: : The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
List of Similar Compounds
Pyridine-3-carbonitrile derivatives.
Pyrazole-substituted pyrrolidines.
Hydroxymethyl pyrrolidine analogues.
Hope this article shines a light on this fascinating compound! Anything else you’re curious about?
Properties
IUPAC Name |
4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-19-7-12(6-18-19)14-9-20(8-13(14)10-21)15-2-3-17-5-11(15)4-16/h2-3,5-7,13-14,21H,8-10H2,1H3/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLOQURMMPIRLQ-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C3=C(C=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C3=C(C=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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